Fmoc-Pro-Bt

Vue d'ensemble

Description

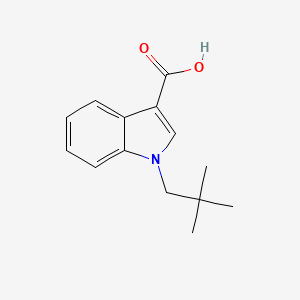

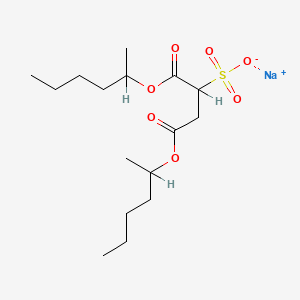

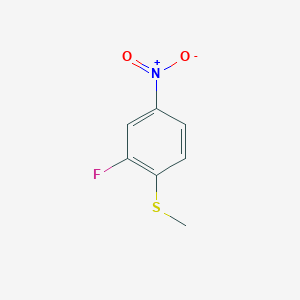

(9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.5 g/mol. The purity is usually 95%.

The exact mass of the compound (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse Peptidique

Fmoc-Pro-Bt est largement utilisé dans la synthèse peptidique, en particulier dans la méthode de synthèse en phase solide Fmoc/tBu, qui est la méthode préférée pour la synthèse de peptides en recherche et dans les milieux industriels. Cette méthode implique un groupe protecteur polymérique solide et permet l'utilisation d'un excès de réactifs pour obtenir des rendements quantitatifs .

Bibliothèques Chimiques Codées par l'ADN

Le composé est utilisé dans la synthèse peptidique en phase solution basée sur Fmoc pour les bibliothèques chimiques codées par l'ADN. Cela implique des conditions réactionnelles, des stratégies de groupe protecteur et la gestion des pièges potentiels .

Peptides Modèles du Collagène (CMP)

this compound a des applications dans la synthèse de peptides modèles du collagène. La synthèse efficace de blocs de construction tripeptidiques utilisant this compound facilite la préparation des CMP, qui sont cruciaux pour comprendre la structure et la fonction du collagène .

Hydrogels Biomédicaux

Les dérivés de this compound sont utilisés pour créer des hydrogels auto-supportés avec des applications biomédicales potentielles. Ces hydrogels peuvent être utilisés comme matrices extracellulaires, testés par des tests de cytotoxicité et d'adhésion cellulaire sur diverses lignées cellulaires .

Surveillance Spectrophotométrique

La forte absorbance du groupe Fmoc dans la région ultraviolette est très utile pour surveiller spectrophotométriquement les réactions de couplage et de déprotection dans la synthèse peptidique .

Conception de Nanomatériaux Hybrides

Le composé sert de bloc de construction pour la conception de nouveaux nanomatériaux hybrides basés sur l'hydrogelateur dipeptidique Fmoc-FF, qui peut être adapté avec des propriétés appropriées pour des applications biomédicales spécifiques .

Hydrogels Anti-inflammatoires

Les acides aminés et les peptides courts modifiés par Fmoc, y compris ceux dérivés de this compound, peuvent former des hydrogels supramoléculaires possédant des propriétés anti-inflammatoires, qui sont importantes dans les traitements médicaux .

Mécanisme D'action

Target of Action

Fmoc-Pro-Bt, also known as (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate, is primarily used as a reagent in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

In the context of peptide synthesis, this compound plays a crucial role in the formation of peptide bonds. The Fmoc group protects the amine group of the incoming amino acid during the coupling reaction . Once the coupling is complete, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptide bonds without unwanted side reactions . By protecting the amine group during the coupling reaction, this compound ensures that the peptide chain grows in the desired sequence .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. For instance, the compound is stable at room temperature, but it reacts readily with amines under suitable conditions . The removal of the Fmoc group is facilitated by a base, with piperidine being the preferred choice . The reaction conditions, including temperature, solvent, and pH, can also impact the efficiency of the this compound mediated peptide synthesis .

Analyse Biochimique

Biochemical Properties

Fmoc-Pro-Bt plays a significant role in biochemical reactions, particularly in peptide synthesis . The compound interacts with various biomolecules during the synthesis process. The fluorenylmethoxycarbonyl (Fmoc) group in this compound is used as a temporary protecting group for amines . This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl . This reaction forms a carbamate, protecting the amine during peptide synthesis . The Fmoc group is then removed by base, allowing the peptide chain to be extended .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability during peptide synthesis. The compound is stable under the conditions used for peptide synthesis

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as those responsible for the introduction and removal of the Fmoc group . The compound could also potentially affect metabolic flux or metabolite levels depending on the specific peptides being synthesized.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-(benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c31-25(30-23-13-6-5-12-22(23)27-28-30)24-14-7-15-29(24)26(32)33-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-6,8-13,21,24H,7,14-16H2/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDUGEKWIJHWKX-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=CC=CC=C6N=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=CC=CC=C6N=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650304 | |

| Record name | (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155875-68-5 | |

| Record name | (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1155875-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)

![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)

![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)